molecular formula C13H10BrNO2 B15062714 Methyl 3-(6-bromopyridin-2-yl)benzoate CAS No. 1094217-61-4

Methyl 3-(6-bromopyridin-2-yl)benzoate

Cat. No.: B15062714
CAS No.: 1094217-61-4
M. Wt: 292.13 g/mol
InChI Key: GTOADGBFVMASJE-UHFFFAOYSA-N
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Description

Methyl 3-(6-bromopyridin-2-yl)benzoate is an organic compound with the molecular formula C13H10BrNO2. It is a derivative of benzoic acid and pyridine, featuring a bromine atom at the 6-position of the pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(6-bromopyridin-2-yl)benzoate can be synthesized through a multi-step process involving the bromination of pyridine followed by esterification with benzoic acid. The typical synthetic route involves:

    Bromination: Pyridine is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Esterification: The brominated pyridine is then reacted with benzoic acid in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-bromopyridin-2-yl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling with a boronic acid can produce a biaryl compound.

Scientific Research Applications

Methyl 3-(6-bromopyridin-2-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-(6-bromopyridin-2-yl)benzoate exerts its effects depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, modulating their activity. The bromine atom and ester functional group play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Methyl 3-(6-bromopyridin-2-yl)benzoate can be compared with other similar compounds such as:

    Methyl 3-(6-chloropyridin-2-yl)benzoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    Methyl 3-(6-fluoropyridin-2-yl)benzoate: Contains a fluorine atom, which significantly alters its electronic properties and reactivity.

    Methyl 3-(6-iodopyridin-2-yl)benzoate:

The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical properties and reactivity compared to its halogenated analogs.

Biological Activity

Methyl 3-(6-bromopyridin-2-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C13H10BrN
  • Molecular Weight : 256.13 g/mol

The presence of the bromine atom and the pyridine ring contributes to the compound's biological activity, particularly in interactions with various biological targets.

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors. It is hypothesized that the compound may modulate the activity of certain proteins involved in inflammatory pathways, potentially exhibiting anti-inflammatory and anticancer effects. The halogen substituents on the pyridine ring are believed to enhance these interactions by influencing electron density and molecular stability .

1. Antimicrobial Activity

Research has indicated that derivatives of brominated pyridine compounds exhibit promising antibacterial and antifungal activities. Specifically, studies have shown that compounds with similar structures can inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
C. albicans0.039 mg/mL

These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation.

2. Anticancer Potential

The compound has been explored for its potential anticancer properties. A study on related pyridine derivatives demonstrated significant inhibitory effects on cancer cell lines, including breast cancer (MDA-MB-231) and multiple myeloma (RPMI-8226). The IC50 values for these compounds were reported in the nanomolar range, indicating potent activity .

Cell Line IC50 (μM)
RPMI-82260.12
MDA-MB-2310.75

Case Study 1: Antimicrobial Evaluation

In a comprehensive study assessing the antimicrobial efficacy of various pyridine derivatives, this compound was included in a panel of compounds tested against a range of bacterial strains. The results indicated that it exhibited moderate to high antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .

Case Study 2: Anticancer Screening

Another study focused on evaluating the cytotoxic effects of this compound on cancer cell lines. The compound was found to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways, highlighting its therapeutic potential in oncology .

Properties

CAS No.

1094217-61-4

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

IUPAC Name

methyl 3-(6-bromopyridin-2-yl)benzoate

InChI

InChI=1S/C13H10BrNO2/c1-17-13(16)10-5-2-4-9(8-10)11-6-3-7-12(14)15-11/h2-8H,1H3

InChI Key

GTOADGBFVMASJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC(=CC=C2)Br

Origin of Product

United States

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